Dimethylphenylsilylacetic acid
Overview
Description
Dimethylphenylsilylacetic acid is a chemical compound with the molecular formula C10H14O2Si . It has a molecular weight of 194.30200 .
Molecular Structure Analysis
The molecular structure of Dimethylphenylsilylacetic acid consists of 10 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 silicon atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Dimethylphenylsilylacetic acid has a density of 1.04g/cm3 . Its boiling point is 298.4ºC at 760 mmHg . The melting point is not available . The flash point is 134.2ºC .Scientific Research Applications
Hydroxyl Group Protection
It's used in protecting hydroxyl groups as tert-butyldimethylsilyl derivatives. These ethers are stable in water or alcohol bases and to hydrogenolysis and mild chemical reduction, proving useful in a variety of hydroxyl-protecting applications including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
Catalysis
Dimethylphenylsilylacetic acid acts as a catalyst in various chemical reactions. For instance, it's used in the hydrosilylation of aldehydes and ketones, catalyzed by perrhenic acid, to produce silylated ethers. It also aids in the dehydrogenative silylation of alcohols (Reis & Royo, 2007).
Cleavage of Vinyl Carbon-Silicon Bond
It's involved in the removal of the dimethylphenylsilyl group from a vinyl carbon, facilitated by tetrabutylammonium fluoride. The presence of the phenyl group on the silicon atom plays a critical role in this process (Oda et al., 1985).
Chelating Ligands
Dimethylphenylsilylacetic acid derivatives, such as phosphinylmethylphosphinates, have been prepared and used as chelating ligands for metals like zinc and chromium, forming stable metal chelates (King, Block & Popoff, 1965).
Silyl Conjugate Additions
It plays a role in silyl conjugate additions to α,β-unsaturated conjugated compounds, particularly in mild methods for installing the dimethylphenylsilyl group on the β-carbon of electron-deficient olefins (Calderone & Santos, 2012).
Enantioselective Conjugate Additions
It's also employed in enantioselective conjugate additions to cyclic and acyclic α,β-unsaturated carbonyls. These transformations are catalyzed by chiral N-heterocyclic carbenes and proceed efficiently in an aqueous solution (O’Brien & Hoveyda, 2011).
Material Science Applications
It's used in the synthesis of silole-containing poly(silylenevinylene)s, which demonstrate potential in applications like explosive detection due to their aggregation-enhanced emission characteristics (Zhao et al., 2012).
Intermolecular Hydrogen Bonding
Dimethylphenylsilylacetic acid analogs, such as 2,2-dimethylbutynoic acid with a pyridone terminus, are studied for their ability to form intermolecularly hydrogen-bonded dimers, which is crucial in molecular recognition and crystal engineering (Wash et al., 1997).
Synthesis of Formyl Compounds and Formic Acid
It's used in the catalytic synthesis of silyl formates from CO2 and for the synthesis of formamides, formic acid, and secondary alcohols (Itagaki, Yamaguchi & Mizuno, 2013).
Synthesis of Organosilicon Compounds
It is a component in the synthesis of organosilicon compounds containing the dimethylphosphinic acid group (Andrianov & Kuznetsova, 1961).
properties
IUPAC Name |
2-[dimethyl(phenyl)silyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXBEYAODSEDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901596 | |
Record name | NoName_728 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphenylsilylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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